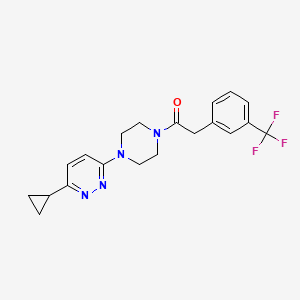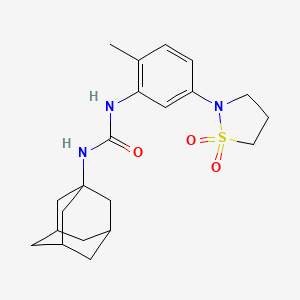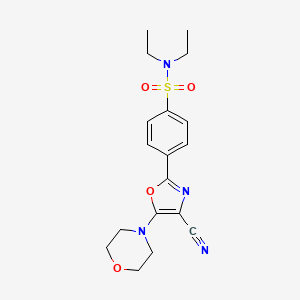![molecular formula C27H29N3O4S B2494401 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048661-18-2](/img/structure/B2494401.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of organic molecules known for their potential in various applications, including medicinal chemistry. Such compounds are typically characterized by their complex molecular structures, which can interact with biological systems in specific ways. The synthesis and analysis of these compounds are crucial for understanding their chemical behavior and potential applications.
Synthesis Analysis
The synthesis of complex organic compounds like "N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide" involves multi-step chemical reactions, including the formation of key intermediate products and the use of specific reagents to achieve the desired molecular structure. Techniques such as palladium-catalyzed reactions, oxidative aminocarbonylation, and cyclization processes are common in the synthesis of such compounds (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like the one mentioned is typically analyzed using spectroscopic techniques, including NMR and X-ray crystallography. These methods allow for the detailed examination of the molecular geometry, bond lengths, angles, and overall three-dimensional arrangement of atoms within the molecule. For example, studies on related compounds have used X-ray diffraction to determine the structure and conformation of solvated organic intermediates (Banerjee et al., 2002).
Scientific Research Applications
Synthesis and Chemical Properties
Research on similar heterocyclic carboxamides and their derivatives has focused on their synthesis and evaluation for various biological activities. For example, the study by Norman et al. (1996) explored heterocyclic analogues of antipsychotic agents, indicating a methodology that could be applicable to the synthesis and evaluation of "N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide" for potential antipsychotic effects (Norman et al., 1996).
Potential Biological Activities
The structural features of similar compounds have been associated with binding affinity to biological receptors, offering insights into potential therapeutic applications. For instance, research by Pinna et al. (2002) on derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide highlighted the importance of the heterocyclic indole structure in binding to dopamine D(2)-like receptors, suggesting possible areas of application for related compounds in neuropsychiatric disorders (Pinna et al., 2002).
Environmental Applications
In addition to biomedical applications, some research focuses on the environmental applications of similar compounds. For example, Zargoosh et al. (2015) discussed the use of magnetic nanoadsorbents modified with heterocyclic compounds for the removal of heavy metals from industrial wastes, indicating the potential of "N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide" in environmental remediation efforts (Zargoosh et al., 2015).
properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-3-4-16-29-23-15-14-22(20-7-5-8-21(25(20)23)27(29)32)28-26(31)24-9-6-17-30(24)35(33,34)19-12-10-18(2)11-13-19/h5,7-8,10-15,24H,3-4,6,9,16-17H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTPDGPQIHOHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,5H-Imidazo[1,2-A]quinazolin-5-one](/img/structure/B2494318.png)
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)



![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2494324.png)
![3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2494329.png)


![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)
![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)
![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)
